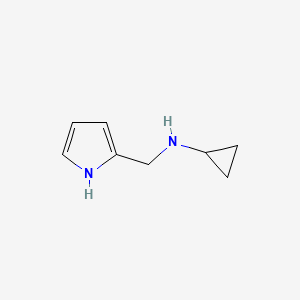![molecular formula C12H14ClNO3 B3148317 N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide CAS No. 64214-74-0](/img/structure/B3148317.png)
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide
描述
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide, also known as CBDA, is a chemical compound that has been widely used in scientific research. CBDA is a derivative of the compound known as capsaicin, which is found in chili peppers. CBDA has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
作用机制
The mechanism of action of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide is not fully understood, but it is believed to involve the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a receptor found on sensory neurons that is involved in the perception of pain and inflammation. This compound is thought to activate this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant and neuroprotective effects. This compound has also been shown to reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One advantage of N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide is that it is relatively easy to synthesize and purify, making it a readily available compound for research purposes. Additionally, this compound has been shown to be effective in a variety of animal models of disease, indicating its potential as a therapeutic agent.
One limitation of this compound is that its mechanism of action is not fully understood, making it difficult to develop targeted therapies based on the compound. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
未来方向
There are a number of potential future directions for research on N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide. One area of interest is the development of targeted therapies that take advantage of this compound's anti-inflammatory and analgesic properties. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly in humans. Finally, more research is needed to understand the safety and efficacy of this compound in humans, particularly in the context of chronic pain and inflammation.
科学研究应用
N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that this compound has the ability to reduce inflammation in a variety of animal models of disease, including arthritis and colitis.
Another area of research has focused on this compound's potential as an analgesic, or pain-relieving, agent. Studies have shown that this compound can reduce pain in animal models of neuropathic pain and inflammatory pain.
属性
IUPAC Name |
(2,2-dimethylpropanoylamino) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,3)11(16)14-17-10(15)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCKISDIQFRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NOC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




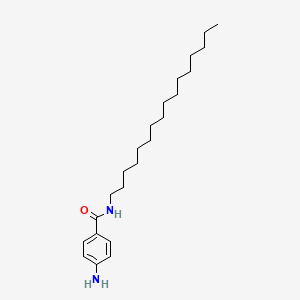

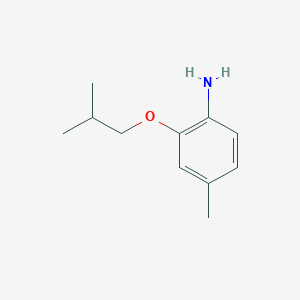


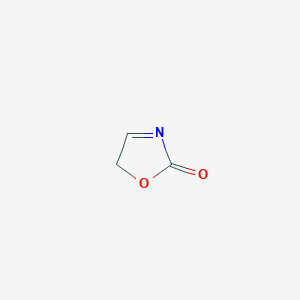

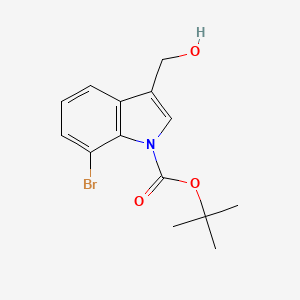

![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)
![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
